Echinodolide B
Description
Echinodolide B is a structurally complex marine-derived sesterterpenoid, initially isolated from the sponge Echinodictyum sp. . Its unique tricyclic framework, featuring fused 5-6-7 membered rings, distinguishes it from other terpenoids. Synthetically, its intricate architecture has challenged organic chemists, prompting innovative strategies such as Cr(0)-mediated cycloadditions and asymmetric catalytic approaches to replicate its stereochemical complexity .
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1S,2E,6Z,10Z,14S)-14-hydroxy-6,14-dimethyl-3-propan-2-yl-15-oxabicyclo[8.4.2]hexadeca-2,6,10-trien-16-one |
InChI |
InChI=1S/C20H30O3/c1-14(2)17-11-10-15(3)7-5-8-16-9-6-12-20(4,22)18(13-17)23-19(16)21/h7,9,13-14,18,22H,5-6,8,10-12H2,1-4H3/b15-7-,16-9-,17-13+/t18-,20-/m0/s1 |
InChI Key |
YQPCUQLZJRRTCQ-HEXAYFKQSA-N |
Isomeric SMILES |
C/C/1=C/CC/C/2=C/CC[C@]([C@H](/C=C(\CC1)/C(C)C)OC2=O)(C)O |
Canonical SMILES |
CC1=CCCC2=CCCC(C(C=C(CC1)C(C)C)OC2=O)(C)O |
Synonyms |
echinodolide B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Echinodolide B belongs to the sesterterpenoid class, sharing structural motifs with compounds like Echinopine A and Manoalide. Below is a comparative analysis based on synthesis, bioactivity, and structural features.
Key Observations :
Structural Complexity: this compound’s 5-6-7 ring system imposes greater synthetic hurdles compared to Echinopine A’s 5-5-7 framework. The latter has been synthesized via [6π + 2π] cycloadditions , whereas this compound requires precise stereochemical guidance during tricyclic assembly .
Functional Groups: Manoalide lacks fused rings but incorporates a reactive γ-lactone moiety, enabling covalent binding to enzymatic targets—a feature absent in this compound .
Bioactivity: While this compound’s antiproliferative effects are noted in preliminary assays, Echinopine A exhibits stronger anti-inflammatory activity via NF-κB pathway modulation .
Comparison with Functionally Similar Compounds
This compound’s putative anticancer properties align it with Fusetani sesterterpenoids and Scalaradial, though mechanistic divergence exists.
Table 2: Functional and Mechanistic Comparison
Key Observations :
Target Specificity: Scalaradial and Fusetani sesterterpenoids exhibit well-defined molecular targets, whereas this compound’s mechanism remains exploratory.
Therapeutic Potential: this compound’s broad cytotoxicity limits its therapeutic index compared to Scalaradial’s targeted action.
Q & A
Basic Research Questions
Q. How should researchers design experiments to evaluate the bioactivity of Echinodolide B?
- Methodological Answer: Begin with in vitro assays (e.g., cytotoxicity or enzyme inhibition) using standardized cell lines (e.g., HeLa or MCF-7) and dose-response curves to establish IC50 values. Include positive/negative controls and replicate experiments (≥3 trials) to ensure reproducibility. Use techniques like HPLC to verify compound purity (>95%) before testing . For in vivo models, select species with metabolic pathways relevant to the hypothesized mechanism (e.g., zebrafish for angiogenesis studies). Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. What analytical techniques are optimal for characterizing this compound’s structural stability under varying conditions?
- Methodological Answer: Employ tandem methods such as NMR (¹H/¹³C) for structural elucidation, LC-MS for stability under thermal/pH stress, and X-ray crystallography for absolute configuration. Validate degradation products via high-resolution mass spectrometry (HRMS). Include kinetic studies (e.g., Arrhenius plots) to model shelf-life predictions .
Q. How can researchers address low yields in this compound synthesis?
- Methodological Answer: Optimize reaction conditions (solvent, catalyst, temperature) using design-of-experiment (DoE) approaches like factorial design. Compare alternative synthetic routes (e.g., semisynthesis vs. total synthesis) and evaluate green chemistry metrics (atom economy, E-factor). Purify intermediates via flash chromatography or recrystallization, and validate purity with TLC/HPLC .
Advanced Research Questions
Q. How to resolve contradictory data on this compound’s mechanism of action across studies?
- Methodological Answer: Conduct systematic reviews adhering to PRISMA guidelines to identify confounding variables (e.g., cell type specificity, assay protocols). Perform meta-analyses using fixed/random-effects models to quantify heterogeneity. Validate hypotheses via orthogonal assays (e.g., CRISPR knockouts for target validation) . For conflicting in vivo results, compare pharmacokinetic parameters (AUC, Cmax) and species-specific metabolic differences .
Q. What strategies integrate multi-omics data to elucidate this compound’s molecular targets?
- Methodological Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use bioinformatics tools (STRING, KEGG) for pathway enrichment and network pharmacology. Validate candidate targets via siRNA silencing or thermal shift assays (CETSA). Address false discovery rates (FDR) with Benjamini-Hochberg corrections .
Q. How to assess the translational relevance of this compound’s preclinical data?
- Methodological Answer: Apply the “Three Rs” framework (Replacement, Reduction, Refinement) to animal studies. Use human-derived organoids or microphysiological systems (MPS) for human-relevant toxicity screening. Compare efficacy metrics (e.g., therapeutic index) against clinical benchmarks (e.g., existing oncology drugs). Publish negative results to mitigate publication bias .
Methodological Best Practices
- Data Validation : Use Bland-Altman plots for assay reproducibility and Grubbs’ test for outlier removal .
- Ethical Compliance : Obtain IRB approval for studies involving human-derived samples; document consent protocols .
- Open Science : Deposit raw spectra, crystallographic data, and code in repositories like Zenodo or GitHub with CC-BY licenses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
